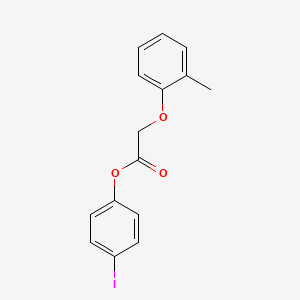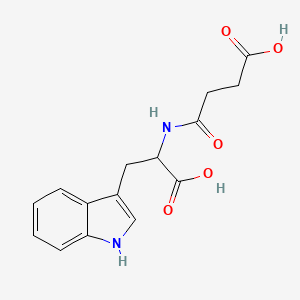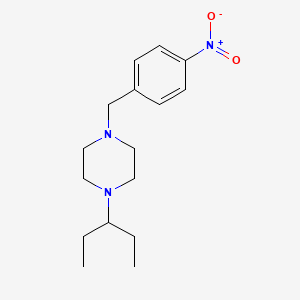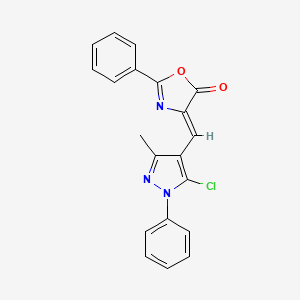
4-Iodophenyl 2-(2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenyl 2-(2-methylphenoxy)acetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of an iodophenyl group and a methylphenoxy group attached to an acetate moiety
Preparation Methods
The synthesis of 4-Iodophenyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-iodophenol with 2-(2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product .
Chemical Reactions Analysis
4-Iodophenyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Scientific Research Applications
4-Iodophenyl 2-(2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The iodophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetate moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Iodophenyl 2-(2-methylphenoxy)acetate can be compared with other phenyl esters such as:
4-Iodophenyl acetate: Similar in structure but lacks the methylphenoxy group.
2-(2-Methylphenoxy)acetic acid: Lacks the iodophenyl group but shares the methylphenoxy acetate structure.
4-Chlorophenyl 2-(2-methylphenoxy)acetate: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
Properties
Molecular Formula |
C15H13IO3 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
(4-iodophenyl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13IO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
SURHKWQISVILFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B14920583.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14920587.png)

![N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B14920601.png)
![2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920606.png)
![N-(naphthalen-1-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14920607.png)
![Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B14920611.png)
![Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-](/img/structure/B14920620.png)

![1-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-(1-ethyl-propyl)-piperazine](/img/structure/B14920652.png)
![1,1'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(2,4-dinitrobenzene)](/img/structure/B14920659.png)

![2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920666.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B14920673.png)
